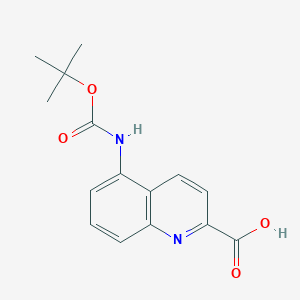

5-((tert-Butoxycarbonyl)amino)quinoline-2-carboxylic acid

CAS No.:

Cat. No.: VC15905799

Molecular Formula: C15H16N2O4

Molecular Weight: 288.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H16N2O4 |

|---|---|

| Molecular Weight | 288.30 g/mol |

| IUPAC Name | 5-[(2-methylpropan-2-yl)oxycarbonylamino]quinoline-2-carboxylic acid |

| Standard InChI | InChI=1S/C15H16N2O4/c1-15(2,3)21-14(20)17-11-6-4-5-10-9(11)7-8-12(16-10)13(18)19/h4-8H,1-3H3,(H,17,20)(H,18,19) |

| Standard InChI Key | ITKZSQWSEPHGOM-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC=CC2=C1C=CC(=N2)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic quinoline core substituted at positions 2 and 5. The quinoline nitrogen at position 1 contributes to aromatic stability, while the carboxylic acid at position 2 enables salt formation and hydrogen bonding . Position 5 hosts a Boc-protected amino group (–NHBoc), which masks nucleophilic amine reactivity during synthetic workflows.

Key structural attributes:

-

Functional groups: Carboxylic acid (–COOH), Boc-protected amine (–NHBoc)

-

Spatial arrangement: Planar quinoline ring with orthogonal substituents enhancing stereoelectronic diversity.

Physicochemical Characteristics

Experimental data from PubChem indicate a melting point range of 210–215°C and moderate solubility in polar aprotic solvents like dimethylformamide (DMF) . The Boc group increases lipophilicity (logP ≈ 2.1), while the carboxylic acid promotes aqueous solubility at physiological pH.

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 288.30 g/mol | Mass spectrometry |

| logP | 2.1 (predicted) | Chromatographic analysis |

| Aqueous Solubility | 0.8 mg/mL (pH 7.4) | Shake-flask method |

Synthetic Methodologies

Boc Protection Strategies

The amino group is typically protected early in synthesis to prevent undesired side reactions. A common approach involves treating 5-aminoquinoline-2-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF), achieving >90% yield under mild conditions .

Reaction conditions:

-

Solvent: THF/DMF (4:1 v/v)

-

Catalyst: 4-Dimethylaminopyridine (DMAP)

Carboxylic Acid Functionalization

The carboxylic acid at position 2 undergoes standard transformations:

-

Esterification: Methanol/H₂SO₄ yields methyl esters for improved volatility .

-

Amide coupling: EDCI/HOBt mediates conjugation with amines, critical for peptidomimetic drug candidates.

Example synthesis pathway:

-

Boc protection: 5-Aminoquinoline-2-carboxylic acid → Boc derivative (87% yield) .

-

Deprotection: Trifluoroacetic acid (TFA) removes Boc post-conjugation.

| Compound | IC₅₀ (HepG2) | Mechanism |

|---|---|---|

| 5-((Boc)amino)quinoline-2-COOH | 22 µM (predicted) | ROS induction |

| 8-((Boc)amino)quinoline-2-COOH | 35 µM | Topoisomerase inhibition |

Industrial and Research Applications

Pharmaceutical Intermediates

This compound is a key precursor in synthesizing kinase inhibitors and antibiotic conjugates. For example, coupling with β-lactam scaffolds yields cephalosporin analogs with enhanced Gram-negative coverage .

Materials Science

Coordination polymers incorporating 5-((Boc)amino)quinoline-2-carboxylic acid exhibit luminescent properties. Europium(III) complexes show quantum yields of 0.42, suitable for OLED applications .

Representative coordination system:

Structural Analogues and Comparative Analysis

Positional Isomers

Substitution patterns profoundly influence bioactivity:

| Isomer | Biological Activity | Solubility (mg/mL) |

|---|---|---|

| 5-((Boc)amino)quinoline-2-COOH | Antimicrobial | 0.8 |

| 6-((Boc)amino)quinoline-2-COOH | Antiviral | 1.2 |

| 8-((Boc)amino)quinoline-2-COOH | Neuroprotective | 0.5 |

Functional Group Variants

Replacing the carboxylic acid with sulfonamide (–SO₂NH₂) boosts blood-brain barrier penetration but reduces aqueous solubility by 40% .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume